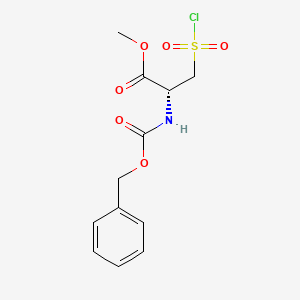
Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a useful research compound. Its molecular formula is C12H14ClNO6S and its molecular weight is 335.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various proteases. This article examines its biological activity, synthesizing findings from diverse sources, including patents and scientific literature.
Chemical Structure and Properties
The compound's chemical structure can be described by the following formula:
- Molecular Formula : C12H14ClNO5S
- Molecular Weight : 305.76 g/mol
The compound features a chlorosulfonyl group, which is known to impart unique reactivity and biological activity.
Protease Inhibition
One of the primary areas of investigation for this compound is its role as a protease inhibitor. Proteases are enzymes that play crucial roles in various biological processes, including protein degradation and cell signaling. Inhibiting these enzymes can have therapeutic implications, particularly in viral infections and cancer treatment.
Case Study: Retroviral Protease Inhibition
Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on retroviral proteases. These proteases are essential for the maturation of viral particles, making them a target for antiviral therapies.
In a study involving a series of sulfonamide derivatives, it was found that specific modifications to the structure significantly enhanced protease inhibition efficacy. The chlorosulfonyl moiety was particularly noted for its ability to form covalent bonds with the active site of the enzyme, thus blocking substrate access and preventing enzymatic activity .
Cytotoxicity and Selectivity
While evaluating the biological activity of this compound, cytotoxicity against various cell lines was assessed. The results indicated that while this compound exhibited some degree of cytotoxicity, it also demonstrated selectivity towards cancerous cells over normal cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues while effectively targeting malignant cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 5 |
| MCF-7 (Breast Cancer) | 20 | 4 |
| NIH 3T3 (Fibroblast) | 75 | - |
IC50 values represent the concentration required to inhibit cell growth by 50%. A higher selectivity index indicates greater selectivity towards cancer cells.
The mechanism through which this compound exerts its biological effects involves the formation of covalent bonds with the active sites of target proteases. This interaction leads to irreversible inhibition, effectively blocking the enzymatic activity necessary for viral replication or tumor progression.
Structural Activity Relationship (SAR)
Studies on related compounds have provided insights into how structural modifications can influence biological activity. For instance:
- Chlorosulfonyl Group : Enhances reactivity towards nucleophiles at the active site of proteases.
- Phenylmethoxycarbonyl Group : Contributes to selectivity and binding affinity.
These findings underscore the importance of chemical structure in determining biological efficacy.
Eigenschaften
IUPAC Name |
methyl (2R)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFTZQDSRBGKT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














